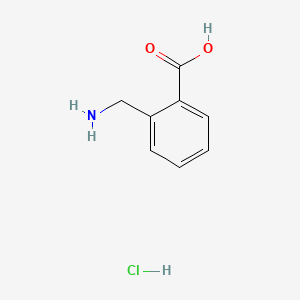

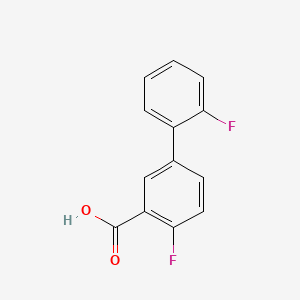

5-(2-Fluorophenyl)-2-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

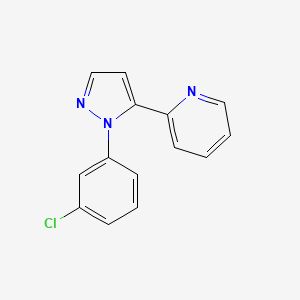

The compound “5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde” is an ether. It can be used to prepare vonoprazan fumarate, which is a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .

Synthesis Analysis

There are several patents that describe the synthesis of similar compounds. For example, one method involves using 2- [2- (2-fluorophenyl) -2-oxoethyl ] malononitrile as a main reactant and Raney nickel as a catalyst .

Wissenschaftliche Forschungsanwendungen

Subheading Brain Imaging Applications of Fluorobenzoic Acid

Fluorobenzoic acid derivatives, specifically [18F]fluorobenzoic acid (FB), have been utilized in dynamic positron emission tomography (PET) studies to quantify brain uptake and penetration. This research highlights the potential of fluorobenzoic acid derivatives in neuroimaging, providing insights into their distribution and behavior within the brain, which is crucial for the development and interpretation of PET imaging agents (Carson et al., 2003).

Neuropharmacology

Subheading Neuropharmacological Implications of Fluorophenyl Derivatives

In the field of neuropharmacology, 5-(2-Fluorophenyl) derivatives have been studied for their effects on compulsive food consumption and possibly other eating disorders with a compulsive component. The research suggests that selective antagonism at certain receptors could represent a novel pharmacological treatment for binge eating (BE) and possibly other eating disorders (Piccoli et al., 2012).

Renal Fibrosis Research

Subheading Applications in Renal Fibrosis Treatment

Research involving 1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone (a compound structurally related to 5-(2-Fluorophenyl)-2-fluorobenzoic acid) has shown promising results in treating renal fibrosis. The compound significantly inhibited the proliferation of rat renal fibroblast, which may indicate its effectiveness in preventing and treating renal interstitial fibrosis (Tao et al., 2004).

Anti-inflammatory and Analgesic Research

Subheading Anti-inflammatory and Analgesic Potential

Fluorophenyl derivatives have shown potential as novel anti-inflammatory and analgesic agents. Compounds like 5-Benzoyl-2,4-dihydro-3H-pyrazol-3-ylidene-bisphosphonic acid tetraethyl ester have demonstrated significant inhibition in animal models of arthritis and chronic inflammation, suggesting their potential utility for treating chronic tissue injury associated with arthropathies and other chronic inflammatory diseases (Nugent et al., 1993).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-fluoro-5-(2-fluorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAAEKUKRQEETK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673365 |

Source

|

| Record name | 2',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214386-81-8 |

Source

|

| Record name | 2',4-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594991.png)

![[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy-trimethylsilane](/img/structure/B594996.png)